4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1322240-18-5
VCID: VC6406780
InChI: InChI=1S/C30H36N4O4S2.ClH/c1-5-33(6-2)20-21-34(30-31-28-26(38-7-3)14-11-15-27(28)39-30)29(35)24-16-18-25(19-17-24)40(36,37)32(4)22-23-12-9-8-10-13-23;/h8-19H,5-7,20-22H2,1-4H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl
Molecular Formula: C30H37ClN4O4S2
Molecular Weight: 617.22

4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1322240-18-5

Cat. No.: VC6406780

Molecular Formula: C30H37ClN4O4S2

Molecular Weight: 617.22

* For research use only. Not for human or veterinary use.

4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1322240-18-5

Specification

CAS No. 1322240-18-5
Molecular Formula C30H37ClN4O4S2
Molecular Weight 617.22
IUPAC Name 4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C30H36N4O4S2.ClH/c1-5-33(6-2)20-21-34(30-31-28-26(38-7-3)14-11-15-27(28)39-30)29(35)24-16-18-25(19-17-24)40(36,37)32(4)22-23-12-9-8-10-13-23;/h8-19H,5-7,20-22H2,1-4H3;1H
Standard InChI Key WASVDFWCXJYFST-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound features a benzamide backbone substituted with a sulfamoyl group (N-benzyl-N-methylsulfamoyl) at the 4-position, a diethylaminoethyl chain at the N-terminal, and a 4-ethoxybenzothiazole moiety at the adjacent nitrogen (Fig. 1). Its molecular formula, C₃₀H₃₇ClN₄O₄S₂, corresponds to a molecular weight of 617.22 g/mol. The sulfamoyl group introduces hydrogen-bonding capacity, while the benzothiazole ring enhances aromatic stacking interactions, critical for target binding.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₃₇ClN₄O₄S₂
Molecular Weight617.22 g/mol
CAS Registry1322240-18-5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds12

Stereoelectronic Features

The diethylaminoethyl side chain confers cationic character under physiological conditions, enhancing solubility and membrane permeability. Quantum mechanical calculations reveal that the ethoxy group on the benzothiazole ring stabilizes the molecule’s conformation through intramolecular interactions with the sulfamoyl oxygen .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence (Fig. 2):

  • Sulfamoylation: Benzylation and methylation of sulfamide precursors.

  • Benzamide Coupling: Reaction of 4-sulfamoylbenzoic acid with 2-(diethylamino)ethylamine.

  • Benzothiazole Incorporation: Condensation with 4-ethoxybenzo[d]thiazol-2-amine under DMF/DMSO at 60–80°C.

Table 2: Key Synthesis Parameters

ParameterConditionYield
SolventDMF/DMSO (3:1)68%
Temperature70°C
Reaction Time24–48 hours

Purification Challenges

Chromatographic purification is complicated by the compound’s high polarity, necessitating reverse-phase HPLC with acetonitrile/water gradients. Recrystallization from ethanol/ethyl acetate yields hydrochloride salts with >95% purity.

Biological Activities and Mechanistic Insights

Pharmacological Profiling

While full pharmacokinetic data remain unpublished, in vitro assays suggest moderate affinity for kinase targets (IC₅₀: 0.5–2 µM). The benzothiazole moiety may intercalate DNA or inhibit topoisomerases, analogous to antitumor agents like amsacrine .

Structure-Activity Relationships (SAR)

  • Sulfamoyl Group: Removal reduces potency by 10-fold, implicating its role in target binding.

  • Ethoxy Substitution: Replacement with methoxy decreases metabolic stability (t₁/₂: 2.1 vs. 4.3 hours) .

  • Diethylaminoethyl Chain: Quaternary ammonium analogs show improved blood-brain barrier penetration .

Comparative Analysis with Analogous Compounds

Structural Variants

  • Variant A: Replacement of 4-ethoxybenzothiazole with 6-ethoxybenzothiazole (CAS: 1321806-02-3) alters π-stacking geometry, reducing kinase inhibition.

  • Variant B: Addition of trifluoromethyl groups (e.g., PubChem CID 10190629) enhances lipophilicity (LogP: 3.8 vs. 2.1) but increases hepatotoxicity .

Table 3: Comparative Properties of Benzamide Derivatives

CompoundMW (g/mol)LogPIC₅₀ (µM)
Target Compound617.222.10.7
Variant A603.181.85.2
PubChem CID 10190629747.903.80.3

Pharmacokinetic Considerations

The target compound’s moderate LogP (2.1) balances solubility and membrane permeability, whereas higher LogP values in analogs correlate with increased volume of distribution but also off-target effects .

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